1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core linked to a thiazole ring, which is further substituted with a methylphenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Thiazole Ring Formation: The thiazole ring is usually formed by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole core with the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzenes, halobenzenes.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological activities.
Thiazole: Another heterocyclic compound with diverse biological activities.
Methylphenyl Thiazole: Shares the thiazole ring and methylphenyl group but lacks the benzimidazole core.
Uniqueness
1H-1,3-BENZIMIDAZOL-2-YL {[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE is unique due to its combined benzimidazole and thiazole structures, which may confer enhanced biological activities and specificity compared to its individual components .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-2-(2-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-12-6-2-3-7-14(12)17-19-13(10-22-17)11-23-18-20-15-8-4-5-9-16(15)21-18/h2-10H,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZYAKWWQKETLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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